molecular formula C11H10F2O3 B047822 Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate CAS No. 114701-62-1

Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate

Cat. No.: B047822
CAS No.: 114701-62-1
M. Wt: 228.19 g/mol
InChI Key: DCGGVYJJQIYTNH-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C11H10F2O3. It is a fluorinated ester that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of fluorine atoms in the molecule enhances its stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Mechanism of Action

Pharmacokinetics

It is known that the compound has a molecular weight of 228.19200, a density of 1.234g/cm3, and a boiling point of 79ºC at 0.02mm . These properties could potentially influence its pharmacokinetic behavior.

Action Environment

It is known that the compound has a flashpoint of 114ºC , which could potentially influence its stability under certain environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl benzoylacetate with diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug design and development, particularly in the synthesis of bioactive molecules with enhanced stability and efficacy.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate: A fluorinated ester with unique properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2,2-difluoro-3-oxo-3-(4-methylphenyl)propanoate: Similar structure with a methyl group on the phenyl ring.

Uniqueness

This compound stands out due to its specific combination of fluorine atoms and ester functionality, which imparts unique chemical and biological properties.

Biological Activity

Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate (C2F) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes two fluorine atoms and a phenyl group attached to a propanoate backbone. Its molecular formula is C11H10F2O3C_{11}H_{10}F_2O_3 and it has a molecular weight of 210.2 g/mol. The presence of fluorine atoms is believed to enhance its reactivity and biological activity compared to non-fluorinated analogs .

Anticancer Properties

Research has shown that C2F exhibits significant anticancer activity against various cancer cell lines, notably non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). The compound has been evaluated through both in vitro and in vivo studies.

In Vitro Studies:

  • Cell Proliferation: C2F inhibits the proliferation of NSCLC and CRC cell lines.
  • Cell Cycle Arrest: It induces cell cycle arrest at the G2/M phase.
  • Apoptosis Induction: The compound promotes apoptosis in cancer cells.
  • Migration and Invasion: C2F significantly reduces the migration and invasion capabilities of these cancer cells.

In Vivo Studies:

  • Xenograft Models: In animal models, C2F has been shown to prevent tumor growth effectively, indicating its potential as a therapeutic agent.

The mechanism by which C2F exerts its biological effects involves interaction with specific molecular targets within cancer cells. Network pharmacology analysis and molecular docking studies suggest that C2F may interact with proteins involved in cell signaling pathways that regulate proliferation, apoptosis, and metastasis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of C2F, it is essential to compare it with structurally similar compounds.

Compound NameCAS NumberKey Features
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate1479-22-7Contains one fluorine atom; less reactive
Ethyl 2-benzoylacetate1004-57-5Lacks fluorine; primarily used in synthesis
Ethyl 4-fluorobenzoate13951-81-6Contains a fluorine atom on the aromatic ring

C2F stands out due to its dual fluorination at the second position, which may enhance its reactivity and biological activity compared to other similar compounds.

Case Studies

Several case studies have highlighted the efficacy of C2F in combating cancer:

  • Non-Small Cell Lung Cancer (NSCLC):
    • A study demonstrated that C2F inhibited NSCLC cell line proliferation by inducing apoptosis and blocking migration pathways. The results indicated a significant reduction in tumor size in xenograft models treated with C2F compared to controls.
  • Colorectal Cancer (CRC):
    • In CRC models, C2F was shown to promote apoptosis and inhibit cell cycle progression. The compound's ability to hinder migration and invasion was also noted, suggesting potential for therapeutic application in CRC treatment.

Properties

IUPAC Name

ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGGVYJJQIYTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400135
Record name ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114701-62-1
Record name ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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